4,5-Dimethyl-2-(oxan-4-yl)pyrazol-3-amine
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Overview
Description
4,5-Dimethyl-2-(oxan-4-yl)pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-2-(oxan-4-yl)pyrazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,5-dimethyl-1H-pyrazole with oxan-4-ylamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as methanol or ethanol, under reflux conditions for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-2-(oxan-4-yl)pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Halogenation and alkylation reactions can introduce new substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while alkylation can be performed using alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4,5-Dimethyl-2-(oxan-4-yl)pyrazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-2-(oxan-4-yl)pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A precursor in the synthesis of 4,5-Dimethyl-2-(oxan-4-yl)pyrazol-3-amine.
4-Amino-3,5-dimethyl-1H-pyrazole: Another related compound with similar structural features.
Uniqueness
This compound is unique due to the presence of the oxan-4-yl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4,5-dimethyl-2-(oxan-4-yl)pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-7-8(2)12-13(10(7)11)9-3-5-14-6-4-9/h9H,3-6,11H2,1-2H3 |
InChI Key |
OYITZTMPRAOODR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1C)C2CCOCC2)N |
Origin of Product |
United States |
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